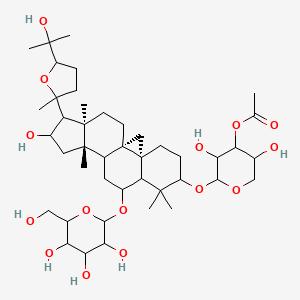
Astrasieversianin-VII
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Astrasieversianin-VII is typically isolated from the hairy root culture of Astragalus membranaceus. The extraction process involves the use of solvents such as ethyl acetate and n-butanol to obtain the compound from the plant material . The compound is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Astragalus membranaceus followed by extraction and purification processes. The use of advanced chromatographic methods ensures the high purity of the compound, which is essential for its application in research and potential therapeutic uses .
Análisis De Reacciones Químicas
Types of Reactions
Astrasieversianin-VII undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Astrasieversianin-VII has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their derivatives.
Biology: Investigated for its potential osteogenic properties, which may aid in bone regeneration and repair.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mecanismo De Acción
Astrasieversianin-VII exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes involved in bone metabolism, leading to the promotion of osteogenesis. The compound also modulates inflammatory pathways, contributing to its potential anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- Astrasieversianin-II
- Astrasieversianin-IV
- Astrasieversianin-VIII
- Cyclogaleginoside A
- Dehydrosoyasaponin I
- Soyasaponin I
Uniqueness
Astrasieversianin-VII is unique due to its specific molecular structure and its potent osteogenic properties. Compared to other similar compounds, it has shown a higher efficacy in promoting bone formation and modulating inflammatory responses .
Propiedades
Fórmula molecular |
C43H70O15 |
|---|---|
Peso molecular |
827.0 g/mol |
Nombre IUPAC |
[3,5-dihydroxy-2-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate |
InChI |
InChI=1S/C43H70O15/c1-20(45)54-32-22(47)18-53-35(31(32)51)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-36-30(50)29(49)28(48)24(17-44)56-36/h21-36,44,46-52H,9-19H2,1-8H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,39-,40+,41-,42+,43-/m1/s1 |
Clave InChI |
SMZYCXAYGPGYRS-FPNQNPKRSA-N |
SMILES isomérico |
CC(=O)OC1C(COC(C1O)OC2CC[C@]34C[C@]35CC[C@@]6(C(C(C[C@]6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)[C@]8(CCC(O8)C(C)(C)O)C)C)O |
SMILES canónico |
CC(=O)OC1C(COC(C1O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



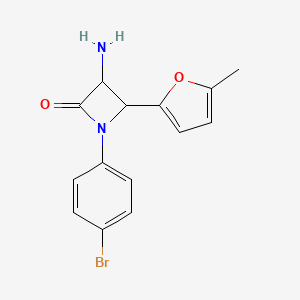



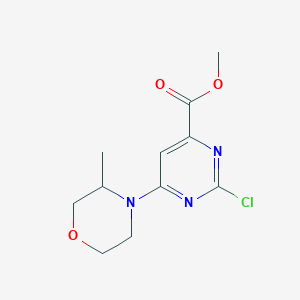
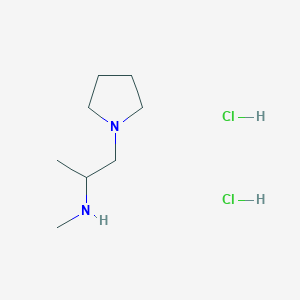
![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)

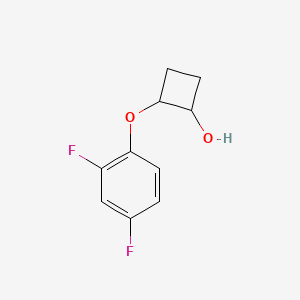
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)
![2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)
![[(3R)-3-amino-4-(phenylsulfanyl)butyl]dimethylamine](/img/structure/B14780764.png)
![(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(pyrazin-2-yl)methyl]butanamide](/img/structure/B14780767.png)
